![molecular formula C16H14F3N3O2 B1401735 Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311284-08-8](/img/structure/B1401735.png)

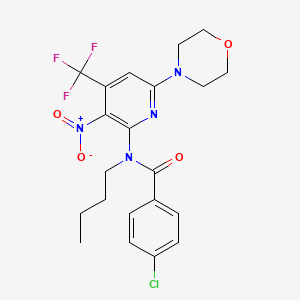

Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Descripción general

Descripción

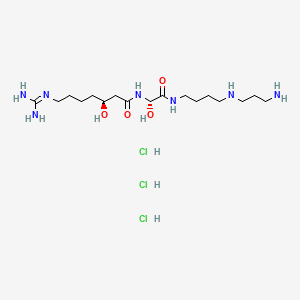

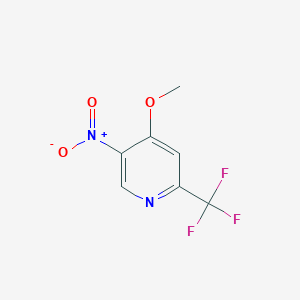

Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine, also known as DNTA, is a chemical compound used in scientific research. It is a member of the pyridine family and has a molecular formula of C18H16F3N3O2. DNTA is a yellow crystalline powder that is soluble in organic solvents.

Aplicaciones Científicas De Investigación

Multi-stimuli Responsive Materials

One significant application involves the use of similar V-shaped molecules for multi-stimuli responsive materials. Xiao-lin Lu and M. Xia (2016) synthesized novel half-cut cruciform molecules exhibiting morphology-dependent fluorochromism, which can change colors under mechanical force or pH changes. These materials show potential in security ink applications without needing a covering reagent, demonstrating the diverse utility of such compounds in creating sensitive and adaptive materials (Lu & Xia, 2016).

Advanced Synthesis Techniques

P. Gunasekaran, P. Prasanna, and S. Perumal (2014) explored the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through a l-proline-catalyzed domino reaction. This method highlights the chemical versatility and potential for constructing complex molecules using base-catalyzed reactions, which could be applicable to derivatives of the compound for various research and industrial applications (Gunasekaran, Prasanna, & Perumal, 2014).

DNA Interaction Studies

M. Surendra Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes with isomeric pyridyl tetrazole ligands to study DNA cleavage activities. These complexes displayed good antioxidant and moderate nematicidal activities, along with significant nuclease activity in the presence of H2O2. This research opens avenues for the application of similar compounds in the field of biotechnology and pharmaceuticals for targeting and modifying genetic materials (Babu et al., 2017).

Photoredox Catalysis

M. Ociepa, Joanna Turkowska, and D. Gryko (2018) developed a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This approach, highlighting the utility of redox-active compounds in synthetic chemistry, could potentially be applied to derivatives of the compound under discussion for synthesizing complex organic molecules (Ociepa, Turkowska, & Gryko, 2018).

High-Performance Materials

Research into novel pyridine-containing aromatic diamines for polyimides indicates the potential for creating materials with excellent thermal stability, mechanical properties, and low water uptake. Shanyin Yan et al. (2011) synthesized a series of pyridine-containing polyimides that exhibit outstanding thermal and mechanical properties, suggesting the applicability of such chemical frameworks in the development of high-performance polymers (Yan et al., 2011).

Propiedades

IUPAC Name |

N,N-dimethyl-6-[3-[(E)-2-nitroethenyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c1-21(2)15-10-13(16(17,18)19)9-14(20-15)12-5-3-4-11(8-12)6-7-22(23)24/h3-10H,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSIIFLATMKGFV-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=C/[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

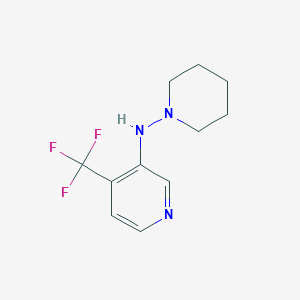

![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-propan-2-one](/img/structure/B1401669.png)

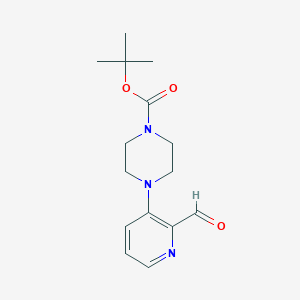

![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)

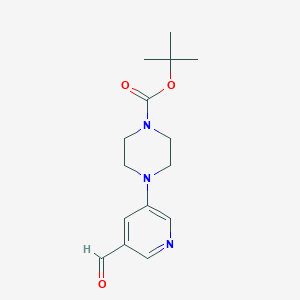

![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)